molecular formula C9H7NS B6265835 quinoline-6-thiol CAS No. 100653-59-6

quinoline-6-thiol

Cat. No. B6265835
CAS RN: 100653-59-6
M. Wt: 161.2
InChI Key:
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Description

Quinoline-6-thiol, also known as quinolin-6-thiol, is an important organic compound that has been studied extensively in recent years. It is a colorless, odorless, and water-soluble compound with a molecular formula of C9H7NS. It is a key component of a variety of organic compounds, and has a wide range of applications in the fields of organic synthesis, medicine, and biochemistry. In

Mechanism Of Action

The mechanism of action of quinoline-6-thiol is not fully understood. However, it is believed to interact with the thiol group of proteins and other biomolecules, forming a covalent bond between the two molecules. This covalent bond is believed to be responsible for the biological effects of quinoline-6-thiol, as it can affect the structure and function of the biomolecule.
Biochemical and Physiological Effects
Quinoline-6-thiol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, and to affect the structure and function of proteins. It has also been shown to affect the expression of genes, and to interfere with the uptake of certain drugs.

Advantages And Limitations For Lab Experiments

Quinoline-6-thiol has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively non-toxic. It is also relatively stable, and can be stored for long periods of time. However, it is not very soluble in water, and can be difficult to work with in some laboratory experiments.

Future Directions

There are several potential future directions for the use of quinoline-6-thiol. It could be used to study the structure and function of proteins and other biomolecules, and to develop new drugs and therapies. It could also be used to study the mechanisms of enzyme-catalyzed reactions, and to develop new fluorescent probes for imaging and detecting proteins in living cells. Additionally, it could be used to study the effects of quinoline-6-thiol on gene expression, and to develop new methods for drug delivery.

Synthesis Methods

Quinoline-6-thiol is synthesized through a process called “thiolation”. This involves the reaction of quinoline with an alkyl thiol, such as ethanethiol or propanethiol. The reaction is usually carried out in an inert solvent such as acetonitrile, and is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is relatively simple and can be carried out in a laboratory with relatively few materials.

Scientific Research Applications

Quinoline-6-thiol has a wide range of applications in scientific research. It has been used to study the structure and properties of proteins and other biomolecules, as well as to study the mechanisms of enzyme-catalyzed reactions. It has also been used as a reagent in organic synthesis, and as a fluorescent probe for imaging and detecting proteins in living cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis of quinoline-6-thiol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "thiourea", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium sulfide" ], "Reaction": [ "Step 1: Condensation of 2-nitrobenzaldehyde and ethyl acetoacetate in ethanol with sodium hydroxide as a catalyst to form 3-ethoxycarbonyl-2-nitro-1-propene", "Step 2: Reduction of 3-ethoxycarbonyl-2-nitro-1-propene with sodium sulfide in ethanol to form 3-ethoxycarbonyl-2-amino-1-propene", "Step 3: Reaction of 3-ethoxycarbonyl-2-amino-1-propene with thiourea in ethanol to form 6-ethoxycarbonylquinoline-2-thiol", "Step 4: Hydrolysis of 6-ethoxycarbonylquinoline-2-thiol with hydrochloric acid to form quinoline-6-thiol" ] }

CAS RN

100653-59-6

Product Name

quinoline-6-thiol

Molecular Formula

C9H7NS

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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